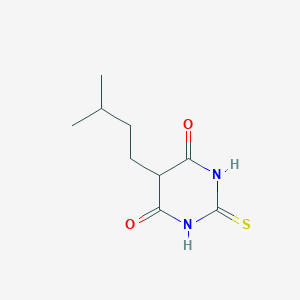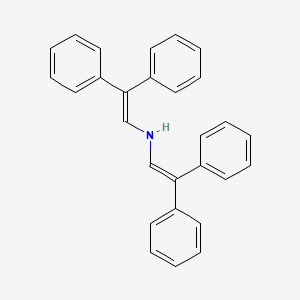
N-(2,2-Diphenylethenyl)-2,2-diphenylethen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-diphenylethenyl)-2,2-diphenyl-ethenamine is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of two diphenylethenyl groups attached to an ethenamine backbone, making it a versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diphenylethenyl)-2,2-diphenyl-ethenamine typically involves the reaction of diphenylacetaldehyde with aniline derivatives under acidic conditions. One common method includes the use of camphor-10-sulfonic acid as a catalyst to facilitate the reaction . The reaction is carried out in a solvent such as toluene or dichloromethane, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2,2-diphenylethenyl)-2,2-diphenyl-ethenamine may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and product isolation.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-diphenylethenyl)-2,2-diphenyl-ethenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenamine groups to ethylamine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Ethylamine derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(2,2-diphenylethenyl)-2,2-diphenyl-ethenamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-(2,2-diphenylethenyl)-2,2-diphenyl-ethenamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but its structural features suggest potential interactions with aromatic and hydrophobic sites on proteins.
Comparison with Similar Compounds
Similar Compounds
1,4-bis(2,2-diphenylethenyl)benzene: Known for its use in OLEDs due to its efficient electroluminescent properties.
N,N-bis(4-(2,2-diphenylethenyl)phenyl)-4-methylaniline: Another compound with similar structural features, used in electronic materials.
Uniqueness
N-(2,2-diphenylethenyl)-2,2-diphenyl-ethenamine stands out due to its specific combination of diphenylethenyl groups and ethenamine backbone, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
985-09-1 |
|---|---|
Molecular Formula |
C28H23N |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-(2,2-diphenylethenyl)-2,2-diphenylethenamine |
InChI |
InChI=1S/C28H23N/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-29-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22,29H |
InChI Key |
DWLFXXBZTJGSQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CNC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Benzylamino)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13996745.png)
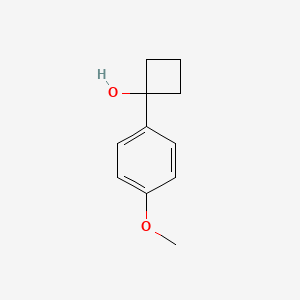
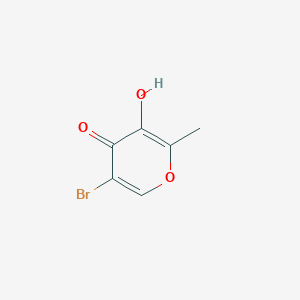
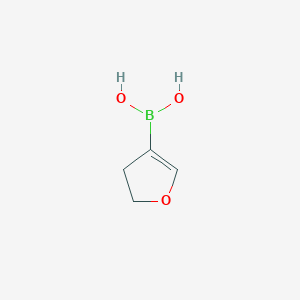
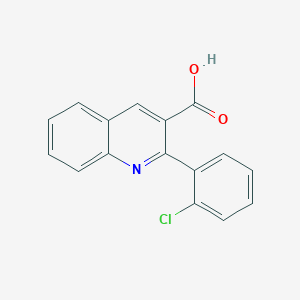
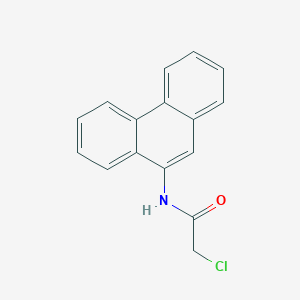
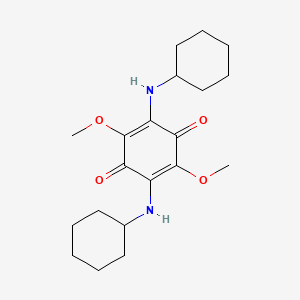
![1-Bromo-4-[p-chlorophenylsulfonyl]-2-butanone](/img/structure/B13996779.png)
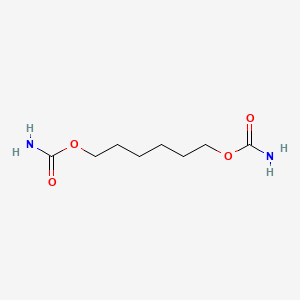
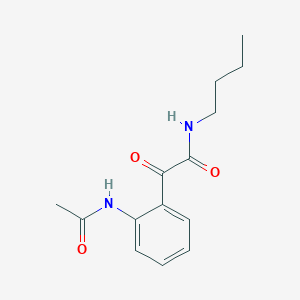
![3-[(3-Nitrophenyl)methoxy]aniline](/img/structure/B13996789.png)
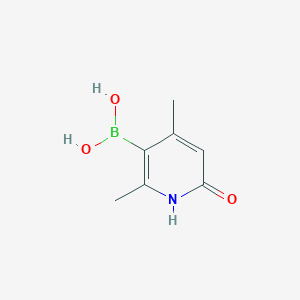
![4-[(e)-(2,6-Diaminopyridin-3-yl)diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13996809.png)
